Sub-Picomolar Biochemical IC50 Differentiates FAK-IN-16 from All Major Clinical-Stage FAK Inhibitors
FAK-IN-16 (OXA-11) inhibits FAK-catalyzed phosphorylation of a peptide substrate with a biochemical IC50 of 1.2 pM, determined using the in vitro FAK Omnia Kinase Assay [1]. This represents a >500-fold greater biochemical potency than the most clinically advanced FAK inhibitors. PF-562271 (VS-6062) exhibits a biochemical IC50 of 1.5 nM under cell-free conditions [2]. Defactinib (VS-6063/PF-04554878) inhibits FAK with an IC50 of approximately 0.6 nM [3]. GSK2256098 displays an apparent Ki of 0.4 nM for FAK [4]. TAE226 (NVP-TAE226) inhibits FAK with an IC50 of 5.5 nM [5]. The sub-picomolar potency of FAK-IN-16 is a distinguishing feature that may translate into lower required dosing for target engagement in cellular and in vivo systems.
| Evidence Dimension | Biochemical IC50 for FAK inhibition (cell-free assay) |
|---|---|
| Target Compound Data | FAK-IN-16 (OXA-11): IC50 = 1.2 pM [1] |
| Comparator Or Baseline | PF-562271: IC50 = 1.5 nM; Defactinib: IC50 = 0.6 nM; GSK2256098: Ki = 0.4 nM; TAE226: IC50 = 5.5 nM [2][3][4][5] |
| Quantified Difference | FAK-IN-16 is ~500-fold more potent than defactinib, ~1,250-fold more potent than PF-562271, >300-fold more potent than GSK2256098, and ~4,500-fold more potent than TAE226 |
| Conditions | In vitro FAK Omnia Kinase Assay (Invitrogen) using GST-tagged full-length FAK enzyme; 11-point threefold serial dilution; FAK-IN-16 concentrations 0.17–10,000 nM or 0.12–7,250 nM; triplicate runs [1]; comparator data from published biochemical assays under similar cell-free conditions [2][3][4][5] |
Why This Matters
The sub-picomolar biochemical IC50 enables experimental designs requiring minimal compound usage to achieve full target engagement, reducing potential off-target effects from high concentrations and offering procurement efficiency for large-scale in vivo studies.
- [1] Gogate PN, Kurenova EV, Desai B, et al. Anti-metastatic action of FAK inhibitor OXA-11 in combination with VEGFR-2 signaling blockade in pancreatic neuroendocrine tumors. Clin Exp Metastasis. 2015;32(8):799–817. doi:10.1007/s10585-015-9752-z View Source
- [2] Roberts WG, Ung E, Whalen P, et al. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271. Cancer Res. 2008;68(6):1935–1944. doi:10.1158/0008-5472.CAN-07-5155 View Source
- [3] Shapiro IM, Kolev VN, Vidal CM, et al. Merlin deficiency predicts FAK inhibitor sensitivity: a synthetic lethal relationship. Sci Transl Med. 2014;6(237):237ra68. doi:10.1126/scitranslmed.3008639 View Source
- [4] Zhang J, He DH, Zajac-Kaye M, Hochwald SN. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. Cell Cycle. 2014;13(19):3143–3149. doi:10.4161/15384101.2014.949550 View Source
- [5] Liu TJ, LaFortune T, Honda T, et al. Inhibition of both focal adhesion kinase and insulin-like growth factor-I receptor kinase suppresses glioma proliferation in vitro and in vivo. Mol Cancer Ther. 2007;6(4):1357–1367. doi:10.1158/1535-7163.MCT-06-0476 View Source
